

# Synthesis of N-Benzyl diethanolamine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Benzyl diethanolamine*

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**N-Benzyl diethanolamine** is a tertiary amine featuring a benzyl group and two hydroxyethyl groups attached to a central nitrogen atom. This structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and macrocyclic compounds like aza-crown ethers. This technical guide provides an in-depth overview of the primary synthesis mechanisms and pathways for **N-Benzyl diethanolamine**, complete with experimental protocols and quantitative data.

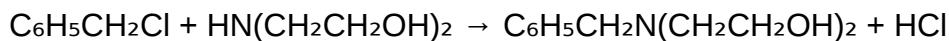
## Core Synthesis Pathways

The synthesis of **N-Benzyl diethanolamine** is primarily achieved through two main synthetic strategies: the N-alkylation of diethanolamine and the reductive amination of benzaldehyde with diethanolamine. A third, less detailed but common, method involves the reaction of benzylamine with ethylene oxide.

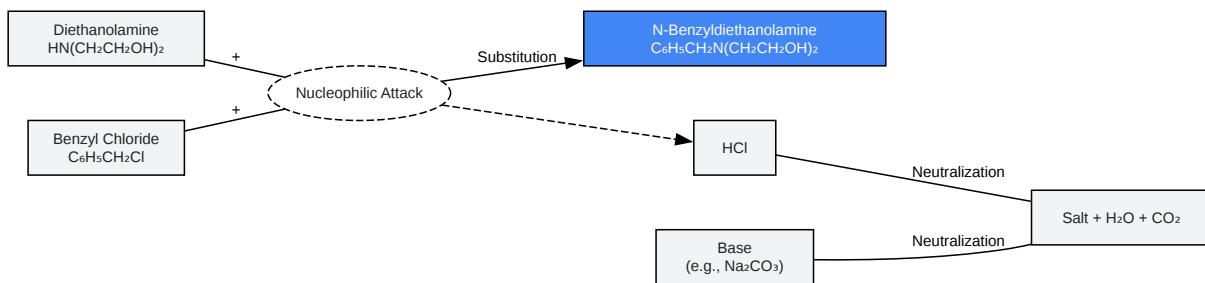
## N-Alkylation of Diethanolamine with Benzyl Chloride

This is the most direct and widely employed method for synthesizing **N-Benzyl diethanolamine**. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diethanolamine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.

The overall reaction is as follows:



A base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the diethanolamine and driving the reaction to completion.[\[1\]](#)[\[2\]](#) An excess of diethanolamine is often used to favor the formation of the desired tertiary amine and suppress the formation of the quaternary ammonium salt by-product.  
[\[1\]](#)



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**Figure 1:** N-Alkylation of Diethanolamine Pathway

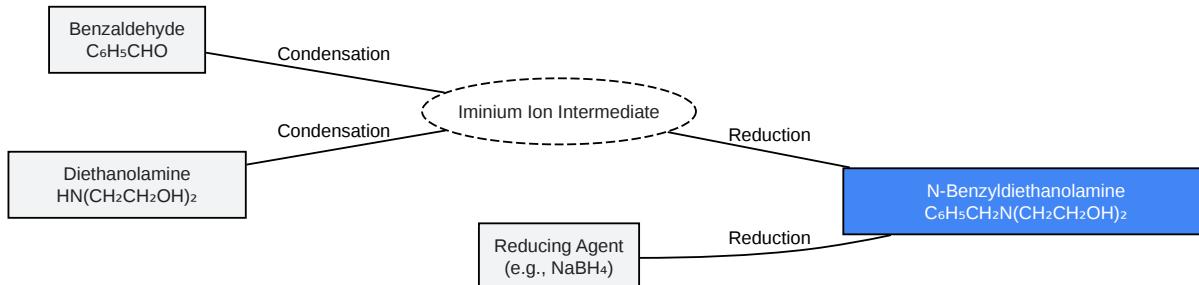
## Reductive Amination of Benzaldehyde with Diethanolamine

Reductive amination offers an alternative route to **N-Benzyldiethanolamine**. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of benzaldehyde and diethanolamine, which is then reduced in situ to the final tertiary amine.[\[3\]](#) Various reducing agents can be employed, with sodium borohydride being a common choice.[\[4\]](#) Catalytic hydrogenation over metals like palladium or using catalysts such as copper chromite are also effective.[\[5\]](#)

The reaction proceeds in two main steps:

- Iminium Ion Formation:  $\text{C}_6\text{H}_5\text{CHO} + \text{HN}(\text{CH}_2\text{CH}_2\text{OH})_2 \rightleftharpoons [\text{C}_6\text{H}_5\text{CH}=\text{N}^+(\text{CH}_2\text{CH}_2\text{OH})_2] + \text{H}_2\text{O}$

- Reduction:  $\text{C}_6\text{H}_5\text{CH}=\text{N}^+(\text{CH}_2\text{CH}_2\text{OH})_2 + [\text{H}] \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_2\text{CH}_2\text{OH})_2$

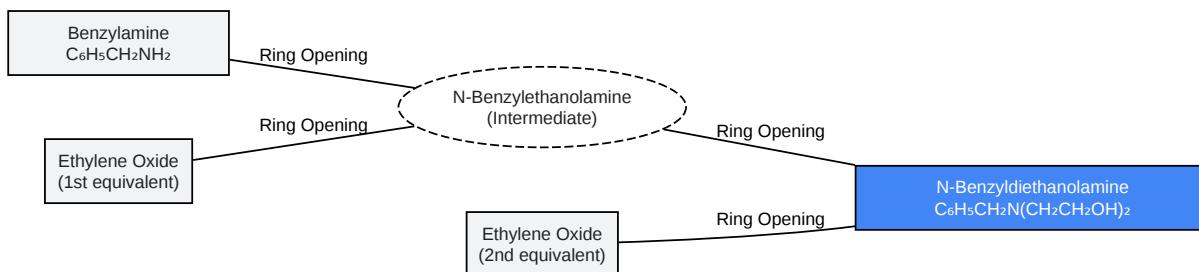
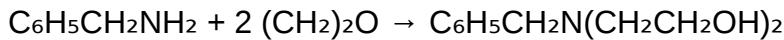


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**Figure 2:** Reductive Amination Pathway

## Reaction of Benzylamine with Ethylene Oxide

A common industrial approach for the synthesis of alkanolamines is the reaction of an amine with an epoxide. In this case, benzylamine reacts with two equivalents of ethylene oxide under controlled temperature and pressure to yield **N-Benzyl diethanolamine**.<sup>[1]</sup> This reaction proceeds through a sequential nucleophilic ring-opening of the ethylene oxide molecules.



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**Figure 3:** Reaction of Benzylamine with Ethylene Oxide

## Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols for **N-Benzyldiethanolamine**.

Synthesis Method	Reactants	Molar Ratio (Amine: Alkylation/Carbonyl)	Solvent	Temperature (°C)	Reaction Time (hours)	Yield (%)	Reference
N-Alkylation	Diethanolamine, Benzyl Chloride	2:1 to 3:1	Water or none	95-100	2-3	High	[1]
N-Alkylation	Diethanolamine, Benzyl Chloride	Not specified	Methylene Dichloride	30	20-22	66-68 (weight)	[2][6]
Reductive Amination	Ethanolamine, Benzaldehyde	1:1	Benzene	140	1	Not specified	

## Experimental Protocols

### Protocol 1: N-Alkylation of Diethanolamine with Benzyl Chloride

This protocol is based on a common laboratory-scale synthesis.

#### Materials:

- Diethanolamine
- Benzyl chloride

- Sodium carbonate
- Water (optional, as solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethanolamine and water (if used). A molar excess of diethanolamine (2-3 equivalents) relative to benzyl chloride is recommended.[1]
- Add sodium carbonate (1 molar equivalent relative to benzyl chloride) to the mixture.
- Heat the mixture to a temperature between 60°C and 100°C.[1]
- Slowly add benzyl chloride to the reaction mixture.
- Maintain the reaction at 95-100°C for 2 to 3 hours with vigorous stirring.[1]
- Monitor the reaction progress using a suitable analytical method (e.g., GC or TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.
- The product can be purified by vacuum distillation.

## Protocol 2: Manufacturing Process via N-Alkylation

This protocol outlines a described manufacturing process.[2]

Materials:

- Diethanolamine
- Benzyl chloride
- Sodium carbonate
- Methylene dichloride (solvent)

**Procedure:**

- Charge a reactor with diethanolamine, sodium carbonate, and methylene dichloride.
- React the mixture with benzyl chloride at 30°C for 20-22 hours.[\[2\]](#)
- After the reaction is complete, filter the mixture to remove the sodium chloride formed.
- The organic layer is then subjected to distillation to remove the methylene dichloride.
- The final product, **N-Benzyldiethanolamine**, is dried under vacuum to remove any residual moisture.[\[2\]](#)

## Protocol 3: Reductive Amination of Benzaldehyde with Diethanolamine

This protocol is a general procedure based on the principles of reductive amination.

**Materials:**

- Benzaldehyde
- Diethanolamine
- Sodium borohydride (or other suitable reducing agent)
- Methanol (or other suitable solvent)

**Procedure:**

- In a reaction vessel, dissolve benzaldehyde (1 equivalent) and diethanolamine (1-1.2 equivalents) in methanol.
- Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.
- Cool the reaction mixture in an ice bath.

- Slowly add the reducing agent, such as sodium borohydride (1-1.5 equivalents), in portions, keeping the temperature low.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by the slow addition of water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography.

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